molecular formula C12H9ClO4 B451937 5-[(4-Chlorophenoxy)methyl]-2-furoic acid CAS No. 74556-57-3

5-[(4-Chlorophenoxy)methyl]-2-furoic acid

Cat. No. B451937
CAS RN: 74556-57-3
M. Wt: 252.65g/mol
InChI Key: MPRKNOQRXNTZGV-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenoxy)methyl]-2-furoic acid is a compound with the CAS Number: 74556-57-3 . It has a molecular weight of 252.65 . It is usually in the form of a powder .


Molecular Structure Analysis

The molecular structure of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid can be represented by the InChI code provided . The compound has a molecular formula of C12H9ClO4 .


Physical And Chemical Properties Analysis

5-[(4-Chlorophenoxy)methyl]-2-furoic acid is a powder that is stored at room temperature . It has a molecular weight of 252.65 .

Scientific Research Applications

Analytical Methodologies

A novel approach for analyzing chlorophenoxy acid herbicides in water showcases the application of in situ esterification followed by in-vial liquid-liquid extraction combined with large-volume on-column injection and gas chromatography-mass spectrometry. This technique, optimized for the simultaneous determination of chlorophenoxy acids, demonstrates a rapid, miniaturized methylation and extraction steps due to mass spectrometric detection, providing a practical solution for environmental monitoring and analysis of chlorophenoxy acid derivatives (Catalina et al., 2000).

Synthesis and Pharmacological Evaluation

N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides synthesized from 4-chlorophenoxyacetic acid have been identified as potential antibacterial agents. The process involves esterification, treatment with hydrazine hydrate, and subsequent reactions to form the desired 1,3,4-oxadiazole derivatives. These compounds exhibit significant antibacterial activity against both gram-negative and gram-positive bacteria, and moderate inhibitory effects on α-chymotrypsin enzyme, showcasing their potential in pharmaceutical applications (Siddiqui et al., 2014).

Antioxidant Properties

The antioxidant potential of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol has been explored, revealing significant radical scavenging activities across various assays. This compound's ability to bind to oxidative stress-related protein targets suggests its potential as a novel antioxidant. By inducing the endogenous defence system and preventing radical chain reactions, it could be considered for further investigation in therapeutic applications (Shehzadi et al., 2018).

Chemical Synthesis

The synthesis of aryl 5-(2-chlorophenyl)-2-furoates under phase transfer catalysis demonstrates the versatility of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid derivatives in chemical synthesis. This method highlights the efficient yield of steric hindered esters, showcasing the potential for the development of novel compounds and materials (Li & Wang, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used . It’s important to handle this compound with care, avoiding ingestion and inhalation . In case of contact, rinse immediately with plenty of water .

Mechanism of Action

Pharmacokinetics

. These properties are crucial for understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound and their impact on bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH can affect a compound’s solubility and permeability, which in turn can influence its bioavailability . .

properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRKNOQRXNTZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229644
Record name 5-[(4-Chlorophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenoxy)methyl]-2-furoic acid

CAS RN

74556-57-3
Record name 5-[(4-Chlorophenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74556-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Chlorophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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